(-)-syn-Benzo(g)chrysene-11,12-dihydrodiol-13,14-epoxide
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Overview
Description
(-)-syn-Benzo(g)chrysene-11,12-dihydrodiol-13,14-epoxide is a polycyclic aromatic hydrocarbon derivative. It is known for its complex structure, which includes multiple aromatic rings and an epoxide group. This compound is of significant interest due to its potential carcinogenic properties and its role in environmental pollution .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (-)-syn-Benzo(g)chrysene-11,12-dihydrodiol-13,14-epoxide typically involves the dihydroxylation of Benzo(g)chrysene followed by epoxidation. The dihydroxylation can be achieved using osmium tetroxide (OsO4) as a catalyst, while the epoxidation is often carried out using m-chloroperoxybenzoic acid (m-CPBA) under mild conditions .
Industrial Production Methods
laboratory-scale synthesis methods are well-established and involve the use of high-performance liquid chromatography (HPLC) for the separation of diastereomers .
Chemical Reactions Analysis
Types of Reactions
(-)-syn-Benzo(g)chrysene-11,12-dihydrodiol-13,14-epoxide undergoes various chemical reactions, including:
Oxidation: This compound can be further oxidized to form quinones.
Reduction: Reduction reactions can convert the epoxide group to a diol.
Substitution: Nucleophilic substitution reactions can occur at the epoxide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Diols.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
(-)-syn-Benzo(g)chrysene-11,12-dihydrodiol-13,14-epoxide is extensively studied for its role in carcinogenesis. It forms DNA adducts, which can lead to mutations and cancer. This compound is used in research to understand the mechanisms of chemical carcinogenesis and to develop potential therapeutic interventions .
Mechanism of Action
The compound exerts its effects by forming DNA adducts through its epoxide group. These adducts can cause mutations during DNA replication, leading to carcinogenesis. The primary molecular targets are the nucleophilic sites on DNA bases, particularly adenine and guanine .
Comparison with Similar Compounds
Similar Compounds
- 7,12-Dimethylbenz(a)anthracene
- Dibenzo(a,l)pyrene
- Benzo(a)pyrene
Uniqueness
(-)-syn-Benzo(g)chrysene-11,12-dihydrodiol-13,14-epoxide is unique due to its specific structure, which includes a fjord region that influences its reactivity and interaction with DNA. This structural feature distinguishes it from other polycyclic aromatic hydrocarbons and contributes to its potent carcinogenic properties .
Properties
CAS No. |
132832-27-0 |
---|---|
Molecular Formula |
C22H16O3 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
(16S,18R,19S,20R)-17-oxahexacyclo[12.9.0.02,7.08,13.015,21.016,18]tricosa-1(14),2,4,6,8,10,12,15(21),22-nonaene-19,20-diol |
InChI |
InChI=1S/C22H16O3/c23-19-16-10-9-15-13-7-2-1-5-11(13)12-6-3-4-8-14(12)17(15)18(16)21-22(25-21)20(19)24/h1-10,19-24H/t19-,20+,21+,22-/m1/s1 |
InChI Key |
GZHHSQMUVHHNOY-CLAROIROSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C3=C(C4=CC=CC=C24)C5=C(C=C3)[C@H]([C@@H]([C@@H]6[C@H]5O6)O)O |
SMILES |
C1=CC=C2C(=C1)C3=C(C4=CC=CC=C24)C5=C(C=C3)C(C(C6C5O6)O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C4=CC=CC=C24)C5=C(C=C3)C(C(C6C5O6)O)O |
119479-44-6 132832-27-0 |
|
Synonyms |
enzo(g)chrysene-11,12-dihydrodiol-13,14-epoxide benzo(g)chrysene-11,12-dihydrodiol-13,14-epoxide, (7alpha,8beta,8aalpha, 9aalpha)-isomer benzo(g)chrysene-11,12-dihydrodiol-13,14-epoxide, (7alpha,8beta,8aalpha,9aalpha), (+-)-isomer benzo(g)chrysene-11,12-dihydrodiol-13,14-epoxide, (7alpha,8beta,8abeta,9abeta), (+-)-isomer BgC-diol-epoxide syn-benzo(g)chrysene-11,12-dihydrodiol-13,14-epoxide |
Origin of Product |
United States |
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